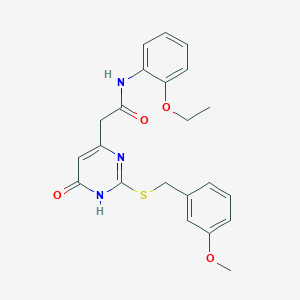

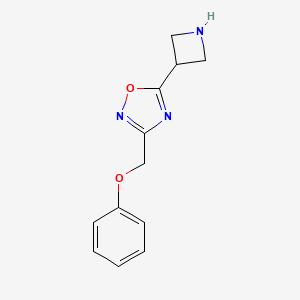

![molecular formula C18H25N3O4 B2579326 1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea CAS No. 877640-72-7](/img/structure/B2579326.png)

1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . It also contains a pyrrolidinone ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and contains a ketone functional group . The compound also has a urea moiety, which consists of a carbonyl group attached to two amine groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the formation of the pyrrolidinone ring, and the introduction of the urea moiety. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and pyrrolidinone rings would likely cause the molecule to have a rigid, cyclic structure. The urea moiety could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution reactions. The carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The urea moiety could participate in reactions involving the amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin and pyrrolidinone rings might increase the compound’s hydrophobicity, while the urea moiety could enhance its solubility in water .Scientific Research Applications

Synthesis and Reactivity

- Synthesis of Heterocycles: Studies have shown new routes to synthesize heterocyclic compounds, highlighting the versatility of related chemical structures in creating valuable intermediates for further chemical transformations. For instance, the preparation of 2-amino-4-methyl-5-arylazothiazoles from methylglyoxalyl chloride arylhydrazones indicates the reactivity of these compounds in generating heterocycles, which could be applied to related chemical structures for developing new synthetic methods (Eweiss & Osman, 1980).

Phase Behaviour and Supramolecular Interactions

- Supramolecular Liquid Crystal Dimers: Research into the phase behavior of supramolecular liquid crystal dimers, such as mixtures involving 4-octyloxybenzoic acid and 1-(4-butylazobenzene-4′-oxy)-6-(4-oxypyridine) compounds, reveals the importance of hydrogen bonding in their phase behavior. These studies can inform on the design and development of new materials with tailored properties, hinting at potential applications for compounds with similar functional groups in material science (Martinez-Felipe & Imrie, 2015).

Catalysis and Green Chemistry

- Basic Ionic Liquids in Catalysis: The use of basic functionalized ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), for catalyzing three-component condensation reactions in water, demonstrates the potential of these substances as green and reusable catalysts. This approach could be adapted to facilitate reactions involving similar compounds, thereby contributing to more sustainable chemical processes (Yavari & Kowsari, 2008).

Future Directions

properties

IUPAC Name |

1-butyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-3-4-7-20(2)18(23)19-13-10-17(22)21(12-13)14-5-6-15-16(11-14)25-9-8-24-15/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBIVVSVBJNMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

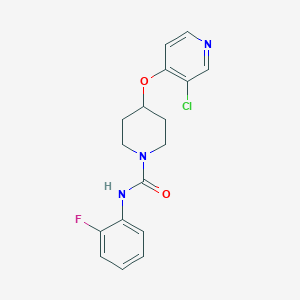

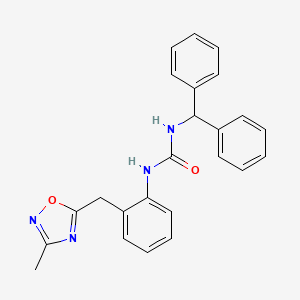

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)

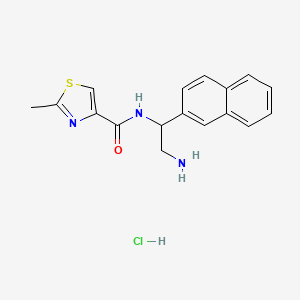

![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

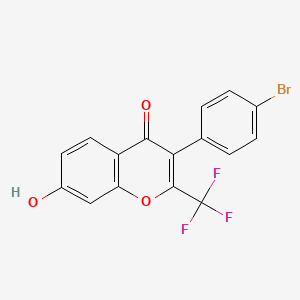

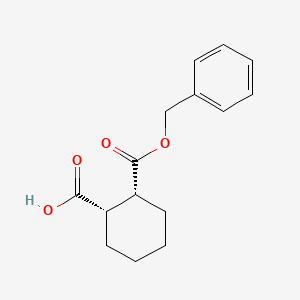

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)

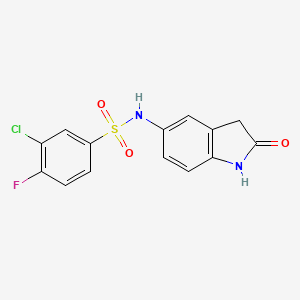

![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)

![4-Methoxy-1-methyl-5-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2579261.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)